N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine
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Overview
Description
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is a complex organic compound known for its unique structural properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its structure includes multiple aromatic rings and amine groups, which contribute to its electronic properties and stability.
Mechanism of Action
Target of Action
The primary target of m-MTDATA, also known as N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, is the exciplex emitters in organic light-emitting diodes (OLEDs) . These emitters are crucial for the efficient operation of OLEDs.
Mode of Action
m-MTDATA interacts with its targets through an intermolecular charge-transfer transition . This interaction is dominant due to the space-enough and conjugation-forbidden linkage of the diphenyl ether group, which increases the intrinsic characteristics of the 3Cz and TRz moieties in its single-molecule state .
Biochemical Pathways
m-MTDATA affects the biochemical pathways involved in the operation of OLEDs. It is used to construct six exciplex emitters with 3Cz-o-TRz . The compound’s interaction with these emitters modulates the emission spectra of the OLEDs .
Pharmacokinetics
The compound’s structure and mode of action allow it to effectively interact with its targets, thereby influencing the performance of the OLEDs .
Result of Action
The action of m-MTDATA results in the modulation of the emission spectra of OLEDs, with the spectra being gradually adjusted from 510 to 590 nm . Moreover, OLEDs based on TAPC:3Cz-o-TRz and 3Cz-o-TRz:PO-T2T achieved desirable performance with maximum external quantum efficiencies (EQEs) around 12% .
Action Environment
The action, efficacy, and stability of m-MTDATA are influenced by the environment within the OLEDs. For instance, a simple tandem OLED containing TAPC:3Cz-o-TRz and 3Cz-o-TRz:PO-T2T emitters realized optimal performance with an ultralow turn-on voltage of 2.4 V and a maximum EQE of 14.1% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as nitration, reduction, and amination.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Final Assembly: The final step involves the assembly of the compound through further coupling and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:
Automated Reaction Systems: Utilizing automated systems to control reaction conditions precisely.
High-Performance Liquid Chromatography (HPLC): For purification and ensuring the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine has several applications in scientific research:
Organic Electronics: Used as a hole-transport material in OLEDs due to its excellent electronic properties.
Photovoltaics: Employed in organic solar cells to enhance charge transport.
Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Biomedical Research:
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB)
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP)
- Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)
Uniqueness
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine stands out due to its specific structural arrangement, which provides a balance between stability and electronic properties. This makes it particularly suitable for use in high-performance OLEDs, where both efficiency and longevity are crucial.
Properties
IUPAC Name |
4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZFUBWFAOMCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H48N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453692 |
Source
|
Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124729-98-2 |
Source
|
Record name | N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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